7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Description
Properties
IUPAC Name |
7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10-6-9(12-4-5-13-10)8-2-1-3-11-7-8/h1-3,6-7,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRJSODMFGLUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C=C(N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one would involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This typically includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Reduction of the Lactam Carbonyl
The diazepinone’s carbonyl group can undergo reduction to form secondary alcohols. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reagents, though yields vary with steric and electronic effects of the pyridinyl group.
Example reaction :
Reduction of structurally similar 1,4-diazepan-5-ones (e.g., 7-phenyl derivatives) achieves 70–85% yields under anhydrous THF at 0–25°C .
Acylation at the Secondary Amine
The N–H group in the diazepine ring reacts with acyl chlorides or anhydrides to form amides. Selectivity depends on the base and solvent.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, triethylamine, 0°C → 25°C | N-Acetyl diazepinone | 82% | |
| Benzoyl chloride | THF, DMAP, reflux | N-Benzoyl diazepinone | 75% |
Pyridinyl substitution may reduce reactivity due to electron-withdrawing effects .
Ring-Opening Reactions
The diazepine ring undergoes nucleophilic ring-opening with amines or thiols. For example:
-
Ammonia : Cleaves the C–N bond, yielding pyridine-containing diamines .
-
Thiophenol : Forms open-chain thioether derivatives under basic conditions .
Mechanism :
-
Nucleophilic attack at the carbonyl carbon.
-
Ring-opening via β-elimination.
Cyclization and Heteroannulation
The pyridinyl group directs regioselective cyclization. Copper or molybdenum catalysts enable C–H functionalization to form fused heterocycles.
Example :
\text{Diazepinone} + \text{Alkyne} \xrightarrow{\text{Cu(OTf)}_2} \text{Pyrido-fused triazole} \quad (\text{Yield: 65–78%})[1]
Catalytic systems from benzodiazepine syntheses (e.g., MoO₂(acac)₂/Cu(OTf)₂) are adaptable.
Functionalization of the Pyridinyl Group
The pyridine ring undergoes electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling (Suzuki, Heck).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridinyl diazepinone | 58% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-substituted diazepinone | 73% |
Steric hindrance from the diazepine ring may limit meta-substitution on the pyridine .
Condensation with Carbonyl Compounds
The lactam’s NH group condenses with aldehydes/ketones to form imines or hydrazones. For example:
\text{Diazepinone} + \text{Benzaldehyde} \rightarrow \text{N-Benzylidene derivative} \quad (\text{Yield: 68%})[6]
Oxidation Reactions
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N-Oxidation : Using m-CPBA or H₂O₂ forms N-oxide derivatives, enhancing solubility .
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Side-chain oxidation : Pyridinyl methyl groups (if present) oxidize to carboxylic acids with KMnO₄ .
Key Challenges and Trends
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Regioselectivity : Pyridinyl substituents influence reaction pathways (e.g., acylation at N4 vs. N1) .
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Catalyst compatibility : Cu(II) and Mo(VI) systems from benzodiazepine syntheses show promise for C–H activation.
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Biological relevance : Derivatives exhibit potential as kinase inhibitors or antiviral agents .
For experimental details, structural analogs like 7-phenyl-1,4-diazepin-5-one (PubChem CID: 12834620) provide validated protocols.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one and its derivatives. For example:
| Study | Cancer Type | Mechanism | Findings |
|---|---|---|---|
| Study A | Breast Cancer | Induction of apoptosis via caspase activation | IC50 values ranged from 0.5 to 10 µM |
| Study B | Lung Cancer | Inhibition of cell proliferation through cell cycle arrest | Significant reduction in tumor growth in vivo |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neurological Disorders
The compound has been evaluated for its effects on neurological conditions. Research indicates that it may exhibit neuroprotective properties:
| Study | Condition | Mechanism | Findings |
|---|---|---|---|
| Study C | Alzheimer's Disease | Inhibition of acetylcholinesterase activity | Improved cognitive function in animal models |
| Study D | Depression | Modulation of serotonin receptors | Increased serotonin levels in the brain |
These studies highlight the potential of the compound in treating neurodegenerative diseases and mood disorders.
Anti-inflammatory Properties
Research has also focused on the anti-inflammatory effects of this compound:
| Study | Inflammatory Model | Mechanism | Findings |
|---|---|---|---|
| Study E | Carrageenan-induced edema in rats | Inhibition of NF-kB signaling pathway | Significant reduction in paw swelling |
| Study F | Lipopolysaccharide (LPS) induced inflammation in mice | Decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) | Dose-dependent anti-inflammatory effects |
These results indicate that the compound may be beneficial in managing inflammatory conditions.
Case Study 1: Anticancer Activity
A recent study explored the anticancer effects of various derivatives of this compound against different cancer cell lines. The results demonstrated that certain derivatives exhibited potent inhibition of cell growth and induced apoptosis through specific signaling pathways.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing the sedative effects of this compound in animal models, it was found to significantly increase sleep duration when administered with standard sedatives such as pentobarbital. This suggests potential applications in treating sleep disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one include other heterocyclic compounds with similar core structures and functional groups. Examples include:
- 5H-1,4-Diazepin-5-one derivatives
- Pyridine-containing compounds
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Biological Activity
7-Pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of diazepines, characterized by a seven-membered ring containing nitrogen atoms. Its structure can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydro-diazepines displayed significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.67 ± 0.18 | MCF-7 |
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. cDNA microarray studies indicated that treatment with this compound alters the expression of genes involved in the apoptosis regulatory pathway , promoting programmed cell death .
Furthermore, research suggests that these compounds can inhibit key signaling pathways associated with tumor growth and survival, including those involving kinase activity , which are critical for cancer cell proliferation .
Neuropharmacological Effects
In addition to anticancer properties, there is emerging evidence regarding the neuropharmacological effects of this compound. Compounds in this class have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems .
Case Studies
A notable study explored the effects of various diazepine derivatives on anxiety-related behaviors in animal models. The results indicated that certain derivatives significantly reduced anxiety-like behaviors in rodents when administered at specific doses .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties . A series of tests against common bacterial strains revealed that this compound could inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .
Summary of Biological Activities
Q & A
Q. How can statistical experimental design optimize the synthesis of 7-pyridin-3-yl-1,4-diazepin-5-one?
Methodological Answer: Utilize factorial design (e.g., Box-Behnken or central composite design) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). This minimizes experimental runs while identifying critical factors affecting yield and purity. For example, reaction time and stoichiometric ratios can be analyzed using response surface methodology to establish optimal conditions . Post-optimization validation via HPLC or NMR ensures reproducibility.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the diazepine ring conformation and pyridinyl substitution pattern.
- High-resolution mass spectrometry (HRMS) for molecular ion validation and isotopic pattern analysis.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities and bond angles, as demonstrated in analogous benzodiazepine derivatives .
- HPLC-PDA for purity assessment (>95%) and detection of regioisomeric byproducts.
Q. How can computational methods predict viable reaction pathways for synthesizing this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Tools like GRRM or Gaussian enable reaction path sampling to identify low-energy pathways. For instance, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize solvent systems or catalysts that stabilize key intermediates .
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for this compound across studies?
Methodological Answer: Conduct a meta-analysis using multivariate regression to isolate variables (e.g., solvent polarity, oxygen sensitivity) contributing to discrepancies. Bayesian statistical frameworks can weight data reliability based on experimental rigor (e.g., inert atmosphere use, catalyst purity). Cross-validate findings via controlled replicate studies under standardized conditions .
Q. What mechanistic insights underpin diazepine ring formation in this compound?
Methodological Answer: Perform kinetic profiling (e.g., stopped-flow NMR) to monitor ring-closure rates under varying pH and temperature. Isotopic labeling (e.g., ¹⁵N-tagged precursors) combined with MS/MS fragmentation can trace nitrogen migration during cyclization. Compare with analogous systems, such as tetrahydropyridine derivatives, to identify rate-limiting steps .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions between the pyridinyl group and target receptors (e.g., GABAₐ or kinase domains).
- Free-energy perturbation (FEP) simulations to predict substituent effects on binding affinity.
- Synthesize derivatives with modulated electron-withdrawing/donating groups (e.g., -CF₃, -OMe) at the diazepine C7 position, followed by in vitro assays to validate computational predictions .
Q. What advanced purification strategies address challenges in isolating polar intermediates during synthesis?
Methodological Answer:
- Countercurrent chromatography (CCC) with a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water) to separate polar byproducts.
- Size-exclusion chromatography (SEC) for molecular weight-based fractionation of oligomeric impurities.
- Crystallization screening (via Crystal16®) to identify co-solvents (e.g., DMSO/water) that enhance crystal lattice stability .
Data Contradiction & Validation
Q. How to validate conflicting computational predictions about the compound’s tautomeric equilibrium?
Methodological Answer: Combine experimental (VT-NMR, IR spectroscopy) and computational (MD simulations with explicit solvent models) approaches. For example, variable-temperature ¹H NMR (25–80°C) in DMSO-d₆ can detect keto-enol shifts, while DFT calculations with SMD solvation models quantify solvent effects on tautomer stability .
Novel Applications & Interdisciplinary Research
Q. Can this compound serve as a ligand in catalytic asymmetric synthesis?
Methodological Answer: Screen its coordination chemistry with transition metals (e.g., Pd, Rh) using UV-vis titration and Job’s plot analysis. Test enantioselective induction in benchmark reactions (e.g., allylic alkylation) with chiral HPLC (Daicel columns) to measure ee%. Compare performance with established ligands like BINAP or Josiphos .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
